(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide
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Description
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.261. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Ene-reduction by Marine and Terrestrial Fungi
The enantioselective ene-reduction of E-2-cyano-3(furan-2-yl) acrylamide, a compound closely related to (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide, has been explored using both marine and terrestrial-derived fungi. This research demonstrates the potential for green chemistry applications, utilizing microwave radiation for synthesis and fungi for the ene-reduction process. The study found that strains like Penicillium citrinum, Trichoderma sp., and Aspergillus sydowii could mediate enantioselective reactions, yielding products with significant enantiomeric excess. This opens pathways for the synthesis of compounds with specific chiral centers, important in pharmaceuticals and fine chemicals (Jimenez et al., 2019).
Silver Ion Induced Cyclization Reactions
Another aspect of research involves the use of silver ions to induce cyclization reactions in furan compounds. Although not directly related to this compound, this study highlights the versatility of furan compounds in synthetic chemistry, producing cyclic enones and bicyclic enones under certain conditions. These reactions showcase the potential for creating complex molecular architectures from simpler furan derivatives (Shimizu & Tsuno, 1979).
Synthesis and Cyclization of 3-Amino-4-(1-amino-2-cyanovinyl)furazans
Research on 3-amino-4-(1-amino-2-cyanovinyl)furazans, compounds that share structural motifs with this compound, involves the condensation with malononitrile and ethyl cyanoacetate. This synthesis route leads to polyfunctional enaminonitriles, precursors to pyrazoles, and annulated furazano derivatives. This demonstrates the compound's utility in constructing nitrogen-rich heterocyclic compounds, useful in various chemical and pharmaceutical applications (Strizhenko et al., 2020).
PET Imaging of Microglia
In the field of biomedical research, derivatives of furan compounds have been employed in the development of PET imaging agents targeting CSF1R, a microglia-specific marker. This application underscores the potential of furan derivatives in creating diagnostic tools for neuroinflammation and related neuropsychiatric disorders. The compound [11C]CPPC, although structurally distinct from this compound, exemplifies the broader applicability of furan derivatives in medical imaging and diagnostics (Horti et al., 2019).
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-4-5-12(19-10)7-11(8-15)14(17)16-9-13-3-2-6-18-13/h2-7H,9H2,1H3,(H,16,17)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAUSHODIBDNCH-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802330 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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